Product packaging for 4-[[2-(3-Hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid(Cat. No.:CAS No. 144397-99-9)

4-[[2-(3-Hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid

Cat. No.: B114470
CAS No.: 144397-99-9
M. Wt: 291.30 g/mol
InChI Key: IZSWILLJDXDGDJ-UHFFFAOYSA-N
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Description

Historical Context of Obscurolide Discovery

The discovery of the obscurolide family of natural products originated from the scientific investigation of metabolites produced by actinomycetes. A novel class of butyrolactones, designated as obscurolides, was first isolated from the culture filtrate of Streptomyces viridochromogenes (strain Tü 2580). researchgate.netresearchgate.net This initial study led to the characterization of Obscurolides A1, A2, A3, and A4. researchgate.net The structural elucidation revealed that these compounds share a core γ-butyrolactone skeleton. researchgate.netresearchgate.net

Obscurolide A1 was identified as the primary congener, featuring a 4-aminobenzoic acid moiety. researchgate.net The other initially discovered obscurolides (A2-A4) were found to be derivatives where the carboxy group of the 4-aminobenzoic acid portion of Obscurolide A1 is reduced. researchgate.net A notable characteristic of the isolated natural products was the finding that they existed as diastereomeric mixtures due to partial racemization at the C-7 position, which is part of an allylic alcohol system. researchgate.net

Subsequent research has expanded the family, with new obscurolide-type metabolites being isolated from other bacterial strains. For instance, previously unreported obscurolides were identified from Streptomyces neopeptinius BYF101, an actinomycete associated with the termite Odontotermes formosanus. acs.org Further exploration of soil-derived microbes from unique environments, such as the North Western Himalayas, led to the isolation of a new derivative, (3R)-obscurolide A, from Streptomyces chartreusis SA-7. researcher.lifefigshare.com Additionally, complex obscurolide structures, including an unprecedented obscurolide dimer, were isolated from Streptomyces alboniger found in Tibetan soil. rsc.org These discoveries underscore the diversity within the obscurolide class and the continued potential for finding novel variants from diverse microbial sources.

Table 1: Initial Obscurolide Discoveries from Streptomyces viridochromogenes

CompoundKey Structural FeatureInitial Biological Observation
Obscurolide A1Contains a 4-aminobenzoic acid moiety. researchgate.netWeak inhibitory activity against calcium/calmodulin-dependent and independent phosphodiesterases. researchgate.netresearchgate.net
Obscurolide A2Reduction of the carboxy group of the aminobenzoic acid moiety. researchgate.net
Obscurolide A3Reduction of the carboxy group of the aminobenzoic acid moiety. researchgate.net
Obscurolide A4Reduction of the carboxy group of the aminobenzoic acid moiety. researchgate.net

Significance of Natural Products from Streptomyces in Research

The genus Streptomyces is a cornerstone of natural product discovery and holds immense significance in biomedical and pharmaceutical research. medwinpublishers.com These Gram-positive, filamentous bacteria, commonly found in soil and marine environments, are exceptionally prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. frontiersin.org Historically and currently, Streptomyces species are considered a primary source for the majority of clinically useful antibiotics. medwinpublishers.commdpi.com It is estimated that this genus is responsible for producing approximately two-thirds of all known antibiotics of microbial origin, including iconic drugs like streptomycin, tetracycline, and erythromycin. medwinpublishers.comnih.govfrontiersin.org

The remarkable biosynthetic capabilities of Streptomyces are encoded within large genomes that contain numerous biosynthetic gene clusters (BGCs). medwinpublishers.com These BGCs govern the production of complex molecules through various pathways, such as those for polyketides and non-ribosomal peptides. medwinpublishers.comisomerase.com The chemical diversity of compounds derived from Streptomyces is vast, encompassing macrolides, aminoglycosides, glycopeptides, and many others. frontiersin.org Beyond their well-known antibacterial properties, metabolites from Streptomyces have demonstrated a wide range of other therapeutic applications, functioning as antifungal, antiviral, antitumor, immunosuppressive, and herbicidal agents. frontiersin.org

The ongoing exploration of Streptomyces continues to be a critical strategy in the search for new lead compounds to address global health challenges, particularly the rise of antimicrobial resistance. medwinpublishers.comnih.gov Modern research techniques, including genome mining and metabolic engineering, are now being applied to unlock the full potential of these "biofactories," activating silent or cryptic BGCs to discover novel molecules that were not previously accessible through traditional screening methods. isomerase.commdpi.com The sustained focus on this genus is driven by the consistent discovery of new bioactive compounds, reinforcing the vital role of Streptomyces as a premier resource for natural product research. mdpi.comnih.gov

Table 2: Examples of Bioactive Compounds from Streptomyces

Compound Class/NameProducing Species ExampleReported Bioactivity
StreptomycinS. griseusAntibacterial (First effective treatment for tuberculosis). medwinpublishers.comfrontiersin.org
Actinomycin DS. parvulus, S. actinomycinicusAntibacterial, Antitumor. frontiersin.orgnih.gov
ChartreusinS. chartreusisAntimicrobial. researcher.lifefigshare.comcitedrive.com
ErythromycinSaccharopolyspora erythraea (an actinomycete)Antibacterial. medwinpublishers.comfrontiersin.org
TetracyclineStreptomyces spp.Antibacterial. medwinpublishers.com
VancomycinAmycolatopsis orientalis (an actinomycete)Antibacterial (Glycopeptide). medwinpublishers.com

Overview of Butyrolactone Derivatives in Chemical Biology

γ-Butyrolactones are a class of five-membered lactone compounds that represent a privileged structural motif in a wide array of natural products and synthetic molecules with significant biological activities. mdpi.com This chemical scaffold is not only a component of complex natural products but also serves as a versatile building block in synthetic chemistry for the development of novel therapeutic agents. mdpi.comwikipedia.org In the field of chemical biology, butyrolactone derivatives are studied for their diverse pharmacological properties, which include antifungal, antiviral, and antitumor activities. mdpi.comnih.gov

A key role of γ-butyrolactones in microbiology is their function as autoregulatory signaling molecules, or microbial hormones, in Streptomyces. researchgate.netrsc.org These molecules can influence the producing organism's own physiological development, including the regulation of secondary metabolite production and cellular differentiation. researchgate.net This autoregulatory function makes them important targets for research aimed at understanding and manipulating antibiotic biosynthesis. rsc.org

The inherent reactivity and structural features of the γ-butyrolactone ring have made it an attractive starting point for medicinal chemists. For example, α-methylene-γ-butyrolactones are recognized as a natural pharmacophore for antifungal activity, and various synthetic analogues have been developed as potent antifungal agents. mdpi.comacs.org Furthermore, derivatives of butyrolactones have been synthesized and evaluated for their potential to treat other conditions. Some have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes. mdpi.comnih.gov Others, derived from the simplification of complex natural products like podophyllotoxin, have been developed as novel antiviral agents for crop protection, demonstrating activity against pathogens like the tobacco mosaic virus. nih.gov This broad spectrum of activity highlights the importance of the γ-butyrolactone scaffold in the discovery of new biologically active molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO5 B114470 4-[[2-(3-Hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid CAS No. 144397-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(3-hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWILLJDXDGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347646
Record name Obscurolide A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144397-99-9
Record name Obscurolide A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Microbial Production

Isolation and Identification from Streptomyces viridochromogenes

The initial discovery and isolation of Obscurolide A1 were reported from the bacterium Streptomyces viridochromogenes. nih.gov A novel class of butyrolactones, named obscurolides, was identified from the culture filtrate of this microorganism through chemical screening methods. nih.govresearchgate.net This group of compounds, which includes Obscurolide A1, A2, A3, and A4, was found to be a diastereomeric mixture resulting from partial racemization at the C-7 position, which is part of an allylic alcohol system. nih.gov

The production of Obscurolide A1 is achieved through the fermentation of Streptomyces viridochromogenes. While the precise media composition and specific fermentation parameters from the original discovery are not detailed in available abstracts, the general process involves culturing the microorganism in a suitable liquid medium under controlled conditions.

Fermentation of Streptomyces for the production of secondary metabolites typically involves the following:

Inoculation : A seed culture of the Streptomyces strain is used to inoculate a larger volume of sterile fermentation broth.

Medium : The broth contains a complex mixture of nutrients essential for bacterial growth and metabolite production, including carbon sources (e.g., glucose, starch), nitrogen sources (e.g., yeast extract, peptone), and various mineral salts.

Aeration and Agitation : The culture is incubated in a fermenter with controlled aeration and agitation to ensure sufficient oxygen supply and nutrient distribution for the aerobic bacteria.

Incubation Period : The fermentation is carried out for a specific duration, often several days, during which the bacteria grow and produce the desired secondary metabolites, including Obscurolide A1.

Harvesting : After the incubation period, the fermentation broth, containing the bacterial cells (mycelia) and the culture filtrate with the secreted metabolites, is harvested for extraction. uop.edu.pk

The process of isolating Obscurolide A1 from the fermentation broth is a multi-step procedure designed to separate and purify the compound from a complex mixture of other metabolites and media components. uop.edu.pk The obscurolides were originally isolated from the culture filtrate, indicating that the compounds are secreted by the bacteria into the surrounding medium. nih.govresearchgate.net

The general workflow for isolation includes:

Separation of Biomass : The first step involves separating the bacterial cells from the liquid culture broth. This is typically achieved through centrifugation or filtration. uop.edu.pk

Extraction : The cell-free culture filtrate is then subjected to extraction. Liquid-liquid extraction using organic solvents is a common method to transfer the desired compounds from the aqueous broth to an organic phase.

Chromatographic Purification : The crude extract obtained is a complex mixture that requires further purification. Chromatography is the key technique used for this purpose. nih.govjournalagent.com Various chromatographic methods are employed to separate the components based on their physical and chemical properties, such as polarity, size, and charge. journalagent.com High-Performance Liquid Chromatography (HPLC) is a powerful technique mentioned in the context of analyzing and purifying such compounds from fermentation processes. nih.govnih.gov This process involves passing the mixture through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates, allowing for their separation and collection as purified fractions. kau.edu.sa

Diversity of Obscurolide-Type Metabolites from Microbial Sources

Obscurolide A1 is part of a larger family of related natural products. Research has revealed a diversity of obscurolide-type structures produced not only by the original S. viridochromogenes but also by other Streptomyces species.

The initial investigation into S. viridochromogenes led to the identification of four related compounds: Obscurolides A1, A2, A3, and A4. nih.gov These compounds share a core butyrolactone structure but differ in the modification of a 4-aminobenzoic acid moiety. In Obscurolide A1, this moiety contains a carboxy group, which is reduced in the other related compounds (A2, A3, and A4). nih.govresearchgate.net These γ-butyrolactones are known to act as signaling molecules in Streptomyces, often regulating antibiotic production and cellular differentiation.

Below is a table summarizing the key characteristics of the initially isolated obscurolides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Obscurolide A1 C₂₃H₂₇NO₆429.46Contains a 4-aminobenzoic acid moiety with a carboxy group.
Obscurolide A2 C₂₃H₂₉NO₅415.48The carboxy group of the 4-aminobenzoic acid moiety is reduced.
Obscurolide A3 C₂₂H₂₉NO₄387.47The carboxy group of the 4-aminobenzoic acid moiety is reduced.
Obscurolide A4 C₂₂H₃₁NO₃373.49The carboxy group of the 4-aminobenzoic acid moiety is reduced.

This data is based on the initial characterization of the Obscurolide family.

Subsequent research has expanded the known producers of obscurolide-type metabolites beyond the original S. viridochromogenes. Chemical investigations of other Streptomyces species have yielded novel and related structures.

Streptomyces alboniger : A study of Streptomyces alboniger isolated from soil in Tibet led to the discovery of eleven new compounds with obscurolide-type and streptazolin-type skeletons. This research identified unprecedented structures, including an obscurolide dimer and an obscurolide-type compound featuring an aromatic polyketide substitution on the benzene (B151609) ring.

Streptomyces neopeptinius : An investigation of Streptomyces neopeptinius BYF101, isolated from the body surface of a termite, resulted in the identification of 20 metabolites, including previously unreported obscurolide-type compounds. researchgate.net The structures of these new metabolites were determined using advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Biosynthesis and Pathway Elucidation

Proposed Biosynthetic Pathway of Obscurolide A1

While the complete biosynthetic pathway of Obscurolide A1 has not been fully elucidated experimentally, a scientifically plausible pathway can be proposed based on the known biosynthesis of its constituent moieties: the γ-butyrolactone (GBL) core and the 4-aminobenzoic acid (PABA) side chain.

The formation of the GBL ring in Streptomyces is well-characterized, with the A-factor from Streptomyces griseus serving as a model. This process is initiated by a key enzyme, AfsA, which catalyzes the condensation of a β-ketoacyl precursor (derived from fatty acid metabolism) with a glycerol-derived C3 unit, dihydroxyacetone phosphate (B84403) (DHAP) nih.govresearchgate.net. Subsequent enzymatic reduction and dephosphorylation steps, followed by non-enzymatic cyclization, lead to the formation of the 2,3-disubstituted γ-butyrolactone scaffold nih.govresearchgate.net. It is highly probable that an AfsA homolog is responsible for creating the GBL core of Obscurolide A1 through a similar mechanism wsu.edunih.gov.

The PABA moiety is a common intermediate in microbial metabolism, typically synthesized from chorismate, a key branch-point metabolite of the shikimate pathway mdpi.com. In Streptomyces venezuelae, the conversion of chorismate to PABA is catalyzed by the enzymes 4-amino-4-deoxychorismate (ADC) synthase (encoded by pabA and pabB genes) and ADC lyase microbiologyresearch.orgnih.gov. It is proposed that a similar pathway provides the PABA precursor for Obscurolide A1.

The final step in the proposed biosynthesis would be the esterification of the PABA molecule to the hydroxymethyl group at the C-3 position of the γ-butyrolactone ring, a reaction likely catalyzed by a specific acyltransferase enzyme encoded within the obscurolide biosynthetic gene cluster.

Role of γ-Butyrolactones in Streptomyces Metabolism

γ-Butyrolactones are a critical class of signaling molecules in Streptomyces, acting as "microbial hormones" to regulate key aspects of their life cycle, including antibiotic production and physical development researchgate.net.

GBLs function as autoregulators in a population-density-dependent manner, a process known as quorum sensing. As the bacterial population grows, the extracellular concentration of GBLs increases. Upon reaching a critical threshold, these molecules bind to specific cytoplasmic receptor proteins, which are typically TetR-family transcriptional repressors nih.gov. This binding event induces a conformational change in the receptor, causing it to dissociate from its target DNA binding sites (autoregulatory elements or AREs) researchgate.net.

This derepression triggers a transcriptional cascade, activating the expression of genes responsible for the production of secondary metabolites, such as antibiotics, and initiating the process of morphological differentiation, including the formation of aerial mycelia and spores. This regulatory system ensures that the energy-intensive processes of antibiotic production and sporulation are initiated only when the population density is sufficient for them to be effective.

As signaling molecules, GBLs are crucial for cell-to-cell communication within a Streptomyces population, allowing the colony to function as a coordinated, multicellular organism. The structural specificity of the GBL molecule and its cognate receptor in a given species ensures that the signal is typically intraspecific nih.gov. This chemical communication is fundamental for synchronizing the behavior of the entire population, enabling a collective response to environmental cues and developmental triggers. The widespread presence of GBL systems across different Streptomyces species highlights their fundamental importance in the chemical ecology and complex life cycle of these bacteria.

Genetic and Enzymatic Basis of Obscurolide Biosynthesis

The biosynthesis of natural products like Obscurolide A1 is encoded by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). Elucidating the pathway involves identifying this cluster and characterizing the function of its encoded enzymes.

The primary strategy for identifying BGCs is through genome mining, which uses bioinformatics tools to scan bacterial genome sequences for genes encoding characteristic biosynthetic enzymes floraandfona.org.innih.gov.

Bioinformatic Tool Primary Function Detection Principle
antiSMASH Identifies a wide range of BGCs (PKS, NRPS, etc.) and predicts core chemical structures.Detects signature domains and compares gene organization to known BGCs. floraandfona.org.innih.gov
PRISM Predicts chemical structures from identified BGCs, specializing in polyketides and non-ribosomal peptides.Utilizes a database of known enzyme specificities and reaction types. floraandfona.org.in
ClusterFinder Discovers BGCs without prior knowledge of signature enzymes.Employs a probabilistic model (Hidden Markov Model) trained on known clusters. nih.govnih.gov

This table is interactive and can be sorted.

Once a putative BGC is identified, its link to the production of a specific compound is typically confirmed through genetic manipulation. This involves creating a knockout mutant by deleting a key biosynthetic gene (e.g., the core synthase) and observing the loss of production of the compound of interest researchgate.net. Conversely, heterologous expression, which involves cloning the entire BGC into a well-characterized host organism, can be used to confirm its function and produce the compound researchgate.net.

After identifying the BGC, the precise function of individual enzymes is determined through in vitro enzymatic assays nih.gov. This process generally involves the following steps:

Gene Expression and Protein Purification: The gene encoding the target enzyme is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzyme is then purified to homogeneity.

Substrate Incubation: The purified enzyme is incubated with its hypothesized substrate(s) under optimized reaction conditions (e.g., temperature, pH, cofactors) researchgate.netmonash.edu.

Product Analysis: The reaction mixture is analyzed using analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product formed drugtargetreview.complos.org.

Pathway Reconstruction: By systematically characterizing each enzyme in the BGC, the entire biosynthetic pathway can be pieced together, confirming the role of each intermediate from the initial precursors to the final natural product monash.edursc.org.

This methodical approach allows for a detailed understanding of the biochemical transformations that constitute the biosynthetic pathway of a natural product like Obscurolide A1.

Strategies for Enhancing and Manipulating Obscurolide Production

The generation of Obscurolide A1, like many secondary metabolites from Streptomyces, is often not optimal under standard laboratory conditions. To improve yields and explore the full biosynthetic potential of the producing organism, several strategies can be employed, ranging from optimizing the growth environment to direct genetic manipulation.

Fermentation Pattern Optimization

The optimization of the fermentation medium is a critical step to maximize the yield of a desired metabolite. nih.gov This process involves adjusting physical and nutritional factors to create an environment that favors production. Techniques for optimization range from the classic "one-factor-at-a-time" (OFAT) method to more complex statistical and mathematical models. nih.govfrontiersin.org

In the OFAT approach, individual medium components are systematically varied while others are kept constant to observe their effect on production. nih.gov For instance, different carbon and nitrogen sources can significantly alter microbial growth and metabolite yield. frontiersin.org Research on Streptomyces capoamus showed that removing components like glycerol (B35011) or soybean meal could decrease antifungal compound yield by 20–40%. nih.gov Similarly, for Obscurolide A1 production by S. viridochromogenes, a systematic evaluation of various carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate) would be a primary step in optimization. frontiersin.orgresearchgate.net

Physical parameters such as temperature, incubation time, and agitation speed are also crucial. mdpi.commdpi.com Identifying the optimal settings for these variables can lead to a significant enhancement in the final product concentration. mdpi.com

Table 1: Hypothetical Fermentation Optimization for Obscurolide A1 Production This table illustrates the one-factor-at-a-time (OFAT) approach, where different components are tested to find the optimal conditions for producing Obscurolide A1.

Variable TestedCondition AObscurolide A1 Yield (Relative %)Condition BObscurolide A1 Yield (Relative %)Condition CObscurolide A1 Yield (Relative %)Optimal
Carbon Source Glucose100%Sucrose120%Glycerol85%Sucrose
Nitrogen Source Peptone90%Yeast Extract110%Soybean Meal135%Soybean Meal
Temperature 25°C95%30°C150%37°C110%30°C
Incubation Time 3 days70%5 days140%7 days100%5 days

Gene Mining and Gene-Regulating Methods

Advances in genome sequencing have revealed that fungal and bacterial genomes, including those of Streptomyces, contain a vast number of secondary metabolite biosynthetic gene clusters (BGCs) that are not expressed under typical laboratory conditions. nih.gov These are often referred to as "silent" or "cryptic" gene clusters. japsonline.com

Gene Mining: The first step in genetic manipulation is to identify the BGC responsible for Obscurolide A1 production in Streptomyces viridochromogenes. Genome mining tools can analyze the sequenced genome to locate clusters containing key enzymes like polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are often involved in the biosynthesis of complex natural products. rsc.orgresearchgate.net Identifying the specific obs cluster would provide the genetic blueprint for targeted modifications. rsc.org

Gene Regulation: Once the BGC is identified, several methods can be used to increase its expression:

Overexpression of Regulatory Genes: Many BGCs contain their own regulatory genes that act as activators or repressors. Overexpressing a positive regulator can significantly enhance the production of the corresponding metabolite. This has been shown to be a practical strategy in developing bioactive secondary metabolites. mdpi.com

Promoter Engineering: The native promoters of biosynthetic genes within the cluster can be replaced with strong, inducible promoters. This allows for controlled and high-level expression of the entire pathway, which has been used successfully to trigger the synthesis of compounds like fellutamide B in Aspergillus nidulans. researchgate.net

CRISPR-Based Technologies: CRISPR-Cas9 and related tools offer precise methods for gene manipulation. nih.gov This technology can be used to activate gene expression (CRISPRa), repress it (CRISPRi), or edit the genes themselves to potentially create novel analogues of Obscurolide A1. nih.gov

Table 2: Gene-Regulating Strategies for Enhancing Obscurolide A1 Production This table outlines common genetic manipulation techniques and their potential application to increase the yield of Obscurolide A1.

StrategyDescriptionPotential Effect on Obscurolide A1
Genome Mining In silico analysis of the S. viridochromogenes genome to locate the Obscurolide A1 biosynthetic gene cluster (BGC).Identifies target genes for manipulation.
Regulator Overexpression Increasing the expression of a positive regulatory gene within the identified BGC.Activates or enhances transcription of the entire BGC, boosting yield.
Promoter Replacement Replacing the natural promoters of biosynthetic genes with strong, constitutive, or inducible promoters.Allows for high-level, controlled production independent of native regulation.
CRISPRa (Activation) Using a modified dCas9 protein fused to a transcriptional activator to target and turn on the Obscurolide A1 BGC.Activates a silent or weakly expressed BGC to increase production.

Co-culture Approaches for Enhanced Metabolite Production (General Approach)

Microorganisms in their natural habitats exist in complex communities where they constantly interact. oup.com These interactions can trigger defense mechanisms, leading to the production of secondary metabolites that are not synthesized in pure cultures. mdpi.comnih.gov The co-culture technique mimics this natural environment by growing two or more different microorganisms together. japsonline.com

This method has been effective in activating silent BGCs in Streptomyces. mdpi.com When a Streptomyces species is co-cultured with another bacterium (even another Streptomyces) or a fungus, the competition for resources can induce the production of novel compounds or significantly increase the yield of known ones. oup.commdpi.commdpi.com For example, a study involving the co-culture of Streptomyces sp. with the fungus Cladosporium sp. resulted in the production of 35 metabolites, 19 of which were exclusive to the co-culture. mdpi.comnih.gov This approach could potentially be applied to S. viridochromogenes by pairing it with various microbial partners to stimulate or enhance Obscurolide A1 production.

Table 3: General Outcomes of Streptomyces Co-culture Experiments This table summarizes observed results from co-culturing Streptomyces with other microorganisms, a strategy that could be applied to Obscurolide A1.

Co-culture PartnersObserved OutcomePotential for Obscurolide A1Reference
Streptomyces sp. and Cladosporium sp. (Fungus)Increased production of borrelidin (B54535) and discovery of new analogs.Enhanced yield or production of novel Obscurolide derivatives. mdpi.comnih.gov
Streptomyces sp. and Mycolic Acid-Containing Bacteria (MACB)Production of "new" metabolites not seen in pure cultures.Activation of cryptic pathways leading to new compounds. mdpi.com
Streptomyces sp. PTY087I2 and Bacillus subtilisIncreased antibacterial activity of the culture extract.Higher yield of bioactive Obscurolide A1. japsonline.com
76 different Streptomyces species paired togetherInduction of antibiotic production or sporulation in 72 combinations.Interspecies signaling could trigger or boost Obscurolide A1 synthesis. oup.com

Influence of Acid-Base Properties on Streptomyces Growth and Metabolite Production

The pH of the fermentation medium is a critical environmental factor that profoundly affects the growth of Streptomyces and its ability to produce secondary metabolites. researchgate.net The optimal pH for biomass production is often different from the optimal pH for metabolite synthesis. microbiologyresearch.org For instance, in a study on Streptomyces thermoviolaceus, the highest biomass yield occurred at a pH of 5.5 to 6.5, whereas the production of the antibiotic granaticin was highest between pH 6.5 and 7.5. microbiologyresearch.org

The initial pH of the culture medium can dictate the entire course of fermentation. Research on Streptomyces tendae found that the highest production of antifungal secondary metabolites occurred at a pH of 7.0 or 7.5, with significantly lower production at more acidic (5.0-5.5) or alkaline (9.0-10.0) levels. ijsr.net The charge state of molecules, influenced by pH, affects crucial cellular processes, including membrane permeability and the activity of enzymes involved in metabolic reactions. researchgate.netnih.govrsc.orgresearchgate.net Therefore, carefully controlling the acid-base properties of the culture medium is a key strategy for manipulating the production of Obscurolide A1. Manipulating pKa values is a known strategy in drug development to overcome deficits. nih.govmonash.edu

Table 4: Effect of Initial pH on Streptomyces Growth and Metabolite Production This table presents findings from various studies on how pH influences biomass and secondary metabolite output in Streptomyces, providing a basis for optimizing Obscurolide A1 production.

Streptomyces SpeciesOptimal pH for Growth (Biomass)Optimal pH for Metabolite ProductionReference
S. thermoviolaceus5.5 - 6.56.5 - 7.5 (for granaticin) microbiologyresearch.org
S. tendaeNot specified7.0 - 7.5 ijsr.net
Isolate R3pH 7.0pH 7.0 researchgate.net
Isolate R5pH 5.0pH 6.0 and pH 10.0 researchgate.net
General Streptomyces sp.Not specified7.0 - 7.5 ijsr.net
S. coelicolorNot specifiedDifferent metabolite spectrum at pH 6.0 vs 7.2 frontiersin.org

A Comprehensive Analysis of Obscurolide A1 and Its Analogs

Obscurolide A1 belongs to a novel class of butyrolactones isolated from microorganisms. researchgate.netnih.gov Its complex structure and the existence of numerous derivatives have made it a subject of significant scientific interest. This article delves into the detailed structural elucidation of Obscurolide A1, its stereochemical complexities, and the characterization of related natural products.

Structural Elucidation and Analog Characterization

Characterization of Obscurolide Derivatives and Novel Skeletons

Unprecedented Furan-Containing Moieties in Related Structures

The obscurolides represent a class of butyrolactone derivatives originally isolated from Streptomyces viridochromogenes. nih.govresearchgate.net These compounds are characterized by a core tetrahydrofuran (B95107) ring structure. ontosight.ai However, subsequent investigations into related microorganisms have led to the discovery of structurally diverse analogs, including some with unprecedented molecular skeletons that expand the chemical diversity of this natural product family. researchgate.netnih.gov

Research conducted on Streptomyces alboniger, a soil-derived bacterium, has been particularly fruitful, yielding several new compounds with obscurolide-type frameworks. researchgate.netnih.gov Among these discoveries, two types of unprecedented skeletons were identified: an obscurolide dimer and an obscurolide-type compound featuring a pentanone substituted at the benzene ring. researchgate.netnih.gov

The novel compound with the pentanone substitution was identified through detailed spectral analysis. nih.gov Its molecular formula was established using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The presence of the obscurolide skeleton was confirmed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including DEPT, COSY, and HMBC experiments. nih.gov The key unprecedented feature was the attachment of a pentanone group to the benzene ring, a modification not previously seen in this class of compounds. This was confirmed by specific COSY and HMBC correlations observed in the NMR data. nih.gov

Another significant finding was the isolation of obscurolide dimers, representing a second type of novel skeleton within this compound family. researchgate.net These discoveries highlight the biosynthetic plasticity of Streptomyces and its capacity to produce complex and previously unknown chemical architectures.

**Table 1: Novel Obscurolide-Type Compounds from *Streptomyces alboniger***

Compound NameMolecular FormulaSource OrganismKey Unprecedented Structural Feature
Streptalbonin A (Compound 1)Not specified in abstractsStreptomyces albonigerPentanone group substituted at the benzene ring of the obscurolide skeleton. nih.gov
Streptalbonin BC₁₇H₁₉NO₆Streptomyces albonigerAcetyl group at position C-7 of the obscurolide skeleton. nih.gov
Streptalbonin CC₁₈H₂₃NO₇Streptomyces albonigerFeatures an acetyl group at position C-7. nih.gov
Obscurolide DimerNot specified in abstractsStreptomyces albonigerDimeric skeleton composed of two obscurolide-type units. researchgate.netnih.gov

The furan (B31954) moiety is a common feature in many bioactive natural products, which are known to exhibit a wide range of biological activities, including antifungal and anticancer properties. beilstein-journals.orgnih.gov The discovery of these novel furan-containing obscurolide skeletons provides new templates for chemical synthesis and further investigation into the structure-activity relationships of this compound class. rsc.org

Pharmacological and Biological Activities

Phosphodiesterase (PDE) Inhibition by Obscurolide A1

Obscurolide A1 is recognized as an inhibitor of phosphodiesterases (PDEs), a superfamily of enzymes that are critical regulators of intracellular signaling pathways. medchemexpress.comnih.gov PDEs function by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling cascades. ontosight.aimdpi.com The inhibitory action of Obscurolide A1 on these enzymes suggests its potential to modulate numerous physiological processes.

Research indicates that Obscurolide A1 exhibits inhibitory activity against phosphodiesterases, with a presumed specificity towards the PDE1 isoform. cvmh.fr PDE1 is a calcium/calmodulin-dependent phosphodiesterase, and the activity of Obscurolide A1 has been observed on this enzyme isolated from bovine brain. cvmh.frbioworld.com The inhibitory concentration (IC50) for this activity has been reported, although values vary between sources, with one study citing an IC50 of 15 mM for the inhibition of what is presumed to be PDE1 and another reporting a more general PDE inhibition IC50 of 8 mM. cvmh.frmedchemexpress.com

Studies have characterized the inhibitory profile of obscurolides, including Obscurolide A1. These compounds have been shown to possess a weak inhibitory effect on both calcium/calmodulin-dependent and independent phosphodiesterases isolated from bovine sources. researchgate.netresearchgate.netresearchgate.net This suggests that while there is a noted effect on the Ca2+/calmodulin-activated PDE1, the compound's activity may extend to other PDE isoforms that are not reliant on this activation mechanism.

Table 1: PDE Inhibition by Obscurolide A1

Target EnzymeEnzyme TypeReported IC50Source Organism
Phosphodiesterase (Presumably PDE1)Calcium/Calmodulin-Dependent15 mMBovine Brain cvmh.fr
Phosphodiesterase (General)Not Specified8 mMStreptomyces viridochromogenes Culture medchemexpress.com

The primary function of cyclic AMP (cAMP) phosphodiesterases is to terminate cAMP-mediated signaling by hydrolyzing cAMP to adenosine 5'-monophosphate (5'-AMP). ontosight.ai By inhibiting these enzymes, compounds like Obscurolide A1 can increase the intracellular concentration of cAMP. nih.gov Elevated cAMP levels lead to the activation of downstream effectors, most notably protein kinase A (PKA). ontosight.ainih.gov This activation is crucial for regulating a vast array of cellular processes, including gene expression, immune responses, metabolism, and cell proliferation. nih.govontosight.ai The dysregulation of cAMP-PDE activity is implicated in various diseases, underscoring the therapeutic potential of PDE inhibitors. ontosight.ai

Immunomodulatory Activities of Obscurolide-Type Compounds

Beyond direct enzyme inhibition, compounds structurally related to Obscurolide A1 have demonstrated notable immunomodulatory activities. These effects are particularly relevant in the context of macrophage function and inflammatory responses.

Certain obscurolide-type compounds have been found to inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). researchgate.netnih.gov LPS is a component of gram-negative bacteria cell walls that potently stimulates an inflammatory response in immune cells like macrophages. One study reported that a specific obscurolide-type metabolite demonstrated a significant inhibitory effect on NO production, with an inhibition ratio of 51.7% at a concentration of 50 μM in LPS-activated macrophages. researchgate.netnih.govresearchgate.net This suggests a potential anti-inflammatory role for this class of compounds.

Table 2: Immunomodulatory Activity of an Obscurolide-Type Compound

Biological ActivityCell ModelFindingCompound Type
Inhibition of Nitric Oxide (NO) ProductionLPS-activated macrophages51.7% inhibition at 50 μMObscurolide-type metabolite researchgate.netnih.gov

In contrast to their inhibitory effect on NO, some related compounds, such as streptazolin (B1245216), have been shown to promote the elaboration of immunostimulatory cytokines by macrophages. researchgate.netnih.gov Specifically, streptazolin can enhance the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). vulcanchem.com This activity is reportedly mediated through the stimulation of the nuclear factor κB (NF-κB) pathway. researchgate.netvulcanchem.com This dual activity—inhibiting certain inflammatory mediators while promoting others—highlights the complex immunomodulatory profile of the broader family of compounds to which obscurolides belong.

Anticoagulant Activity of Related Obscurolide Metabolites

Inhibition of Platelet Activating Factor (PAF)-Induced Platelet Aggregation

Research has shown that certain metabolites related to obscurolides exhibit anticoagulant properties by interfering with the action of Platelet-Activating Factor (PAF). In a study investigating novel compounds from Streptomyces alboniger, an obscurolide-type metabolite, designated as compound 1, demonstrated the ability to inhibit PAF-induced platelet aggregation. rsc.orgnih.govresearchgate.net At a concentration of 200 μg/mL, this compound achieved an inhibition ratio of 26.0 ± 9.1%. rsc.orgnih.govresearchgate.net This finding suggests that obscurolide-related structures may serve as a basis for the development of new anticoagulant agents that specifically target the PAF pathway. The mechanism is thought to involve the competitive binding of these metabolites to the PAF receptor, thereby preventing the cascade of events that leads to platelet aggregation and thrombus formation. rsc.orgnih.govresearchgate.net

Anti-acetylcholinesterase Activity of Specific Obscurolide Analogs

Certain analogs of obscurolides have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. In the same study that identified the anticoagulant properties of an obscurolide-type metabolite, a related streptazolin-type compound, designated as compound 11, was found to possess anti-acetylcholinesterase activity. rsc.orgnih.govresearchgate.net At a concentration of 50 μM, compound 11 exhibited an inhibition ratio of 27.2%. rsc.orgnih.govresearchgate.net This inhibitory action on AChE suggests that obscurolide analogs could be explored for their potential therapeutic applications in neurological disorders characterized by cholinergic deficits.

CompoundActivityConcentrationInhibition Ratio
Obscurolide-type metabolite (Compound 1)Anticoagulant (PAF-induced platelet aggregation)200 μg/mL26.0 ± 9.1%
Streptazolin-type analog (Compound 11)Anti-acetylcholinesterase50 μM27.2%

This table presents the inhibitory activities of an obscurolide-type metabolite and a related analog.

Antineuroinflammatory Effects of Lactone-Type Compounds

Lactone-type compounds, a broad class that includes the obscurolides, have demonstrated significant antineuroinflammatory effects in various studies. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways and the expression of pro-inflammatory enzymes.

Suppression of Nuclear Factor Kappa B (NF-κB) Signaling (for related lactones)

A crucial mechanism underlying the antineuroinflammatory effects of many sesquiterpene lactones is the suppression of the Nuclear Factor Kappa B (NF-κB) signaling pathway. cdnsciencepub.comresearchgate.netplos.org NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. cdnsciencepub.complos.org Sesquiterpene lactones such as parthenolide (B1678480) have been shown to inhibit NF-κB activation by targeting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. aai.org By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netplos.org This action effectively blocks the translocation of the active NF-κB dimer into the nucleus, thereby preventing the transcription of its target pro-inflammatory genes. cdnsciencepub.comresearchgate.net Some sesquiterpene lactones, like helenalin, have been found to directly target the p65 subunit of NF-κB, further inhibiting its function. researchgate.net

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) (for related lactones)

A direct consequence of the suppression of NF-κB signaling by lactone compounds is the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The expression of both iNOS and COX-2 is heavily dependent on NF-κB activation. cdnsciencepub.comnih.gov Studies on various sesquiterpene lactones have consistently demonstrated their ability to reduce the expression of both iNOS and COX-2 at both the mRNA and protein levels in response to inflammatory stimuli. nih.gov For instance, micheliolide (B1676576), a sesquiterpene lactone, has been shown to suppress the expression of iNOS and COX-2 in microglial cells. plos.org This downregulation leads to a decreased production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response and contribute to neuronal damage in neuroinflammatory conditions. nih.govresearchgate.net

General Antimicrobial Activity of Obscurolides (General Context)

Obscurolides, as part of the broader butyrolactone class of compounds, have been noted for their potential antimicrobial properties. researchgate.netkisti.re.kr Research into obscurolide-type metabolites isolated from the termite-associated Streptomyces neopeptinius BYF101 has provided specific insights into their antifungal activity. In one study, a number of isolated compounds were tested against the human fungal pathogens Candida albicans and Cryptococcus neoformans. researchgate.netacs.org While most of the tested compounds showed some level of antifungal activity, one of the obscurolide-type metabolites, indole-3-carboxylic acid, displayed notable activity against C. neoformans, with a Minimum Inhibitory Concentration (MIC) value of 12 μg/mL. kisti.re.krresearchgate.netacs.org Another study highlighted that an unusual linear diterpene-derived variant, compound 1, exhibited potent antifungal activity against the plant pathogenic fungus Colletotrichum camelliae with a MIC value of 8 μg/mL. mdpi.com

CompoundPathogenActivity (MIC)
Indole-3-carboxylic acidCryptococcus neoformans12 μg/mL
Compound 1 (linear diterpene-derived variant)Colletotrichum camelliae8 μg/mL

This table summarizes the minimum inhibitory concentrations (MIC) of specific obscurolide-related compounds against fungal pathogens.

Table of Compound Names

Compound Name
Obscurolide A1
Platelet Activating Factor (PAF)
Acetylcholinesterase (AChE)
Nuclear Factor Kappa B (NF-κB)
IκB kinase (IKK)
Inducible Nitric Oxide Synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Parthenolide
Helenalin
Micheliolide
Indole-3-carboxylic acid
Nitric Oxide (NO)
Prostaglandins
Streptomyces alboniger
Streptomyces neopeptinius
Candida albicans
Cryptococcus neoformans
Colletotrichum camelliae

This article delves into the specific pharmacological and biological activities associated with the chemical compound "Obscurolide A1" and its related metabolites and analogs. The focus remains strictly on the outlined activities, providing a detailed and scientifically accurate overview based on available research.

Anticoagulant Activity of Related Obscurolide Metabolites

Inhibition of Platelet Activating Factor (PAF)-Induced Platelet Aggregation

Certain metabolites structurally related to obscurolides have demonstrated potential as anticoagulants by inhibiting the action of Platelet-Activating Factor (PAF), a potent phospholipid activator involved in platelet aggregation and inflammation. Research on novel compounds isolated from the bacterium Streptomyces alboniger identified an obscurolide-type metabolite, referred to as compound 1 in the study, which exhibited inhibitory effects on PAF-induced platelet aggregation. rsc.orgnih.govresearchgate.net This particular compound was found to have an inhibition ratio of 26.0 ± 9.1% when tested at a concentration of 200 μg/mL. rsc.orgnih.govresearchgate.net These findings indicate that the obscurolide scaffold may be a promising starting point for the development of novel anticoagulant therapies that specifically target the PAF-mediated pathway of platelet aggregation.

Anti-acetylcholinesterase Activity of Specific Obscurolide Analogs

In addition to anticoagulant properties, analogs of obscurolides have been investigated for their capacity to inhibit acetylcholinesterase (AChE), an enzyme responsible for the degradation of the neurotransmitter acetylcholine. A study that screened various natural products identified a streptazolin-type analog, designated as compound 11, which shares a biosynthetic relationship with obscurolides, as having anti-acetylcholinesterase activity. rsc.orgnih.govresearchgate.net This compound demonstrated an inhibition ratio of 27.2% at a concentration of 50 μM. rsc.orgnih.govresearchgate.net This inhibitory effect on AChE suggests that the chemical structures related to obscurolides warrant further investigation for their potential in addressing neurological conditions associated with cholinergic dysfunction.

CompoundBiological ActivityConcentrationInhibition Ratio (%)
Obscurolide-type metabolite (Compound 1)Anticoagulant (PAF-induced platelet aggregation)200 μg/mL26.0 ± 9.1
Streptazolin-type analog (Compound 11)Anti-acetylcholinesterase50 μM27.2
This interactive table summarizes the observed biological activities of an obscurolide-type metabolite and a related analog.

Antineuroinflammatory Effects of Lactone-Type Compounds

The broader class of lactone-containing compounds, which includes obscurolides, has been a subject of interest for their antineuroinflammatory properties. These effects are largely attributed to their ability to modulate key inflammatory pathways at the molecular level.

Suppression of Nuclear Factor Kappa B (NF-κB) Signaling (for related lactones)

A primary mechanism through which many sesquiterpene lactones exert their anti-inflammatory effects is by suppressing the Nuclear Factor Kappa B (NF-κB) signaling pathway. cdnsciencepub.comresearchgate.netplos.org NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. cdnsciencepub.complos.org Sesquiterpene lactones, such as parthenolide, have been shown to inhibit the activation of NF-κB by targeting the IκB kinase (IKK) complex. aai.org The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which is the inhibitory protein that holds NF-κB inactive in the cytoplasm. researchgate.netplos.org This action effectively halts the translocation of the active NF-κB p65 subunit into the nucleus, thereby blocking the transcription of genes that code for inflammatory mediators. cdnsciencepub.comresearchgate.net Furthermore, some sesquiterpene lactones, like helenalin, are capable of directly interacting with and inhibiting the p65 subunit of NF-κB, providing another layer of anti-inflammatory control. researchgate.net

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) (for related lactones)

The suppression of the NF-κB pathway by lactone compounds leads to the downstream downregulation of key pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The genes for both iNOS and COX-2 are among the primary targets of NF-κB, meaning their expression is significantly reduced when NF-κB signaling is inhibited. cdnsciencepub.comnih.gov Numerous studies on sesquiterpene lactones have confirmed their ability to decrease the expression of iNOS and COX-2 at both the messenger RNA (mRNA) and protein levels following an inflammatory stimulus. nih.gov For example, the sesquiterpene lactone micheliolide has been documented to suppress the expression of iNOS and COX-2 in microglial cells, the primary immune cells of the central nervous system. plos.org This reduction in enzyme expression results in lower production of nitric oxide (NO) and prostaglandins, which are potent inflammatory molecules that contribute to neuronal damage during neuroinflammation. nih.govresearchgate.net

General Antimicrobial Activity of Obscurolides (General Context)

The obscurolide family of compounds, belonging to the larger group of butyrolactones, has shown potential as antimicrobial agents. researchgate.netkisti.re.kr Specific research into obscurolide-type metabolites from the termite-associated bacterium Streptomyces neopeptinius has provided evidence of their antifungal capabilities. In one study, a variety of isolated compounds were evaluated against the human pathogenic fungi Candida albicans and Cryptococcus neoformans. researchgate.netacs.org Among the tested compounds, indole-3-carboxylic acid, an obscurolide-type metabolite, was particularly effective against C. neoformans, exhibiting a Minimum Inhibitory Concentration (MIC) of 12 μg/mL. kisti.re.krresearchgate.netacs.org Another study reported that an unusual linear diterpene-derived variant, referred to as compound 1, demonstrated potent antifungal activity against the plant pathogen Colletotrichum camelliae, with an MIC value of 8 μg/mL. mdpi.com

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Indole-3-carboxylic acidCryptococcus neoformans12 μg/mL
Compound 1 (linear diterpene-derived variant)Colletotrichum camelliae8 μg/mL
This interactive table displays the antifungal activity of specific obscurolide-related compounds against various pathogens.

Synthetic Methodologies

Total Synthesis Approaches for Obscurolide A1

As of this writing, a completed total synthesis of Obscurolide A1 has not been reported in peer-reviewed literature. The molecule's structure, featuring a substituted γ-butyrolactone (also known as a butenolide or furanone) ring, multiple stereocenters, and a substituted aromatic amine, requires a sophisticated and highly controlled synthetic sequence. However, the butenolide core is a common motif in numerous natural products, and a variety of synthetic methods have been developed for its construction. These strategies would be fundamental to any future total synthesis of Obscurolide A1.

Key approaches to the butenolide ring system include:

Oxidative Furan (B31954) Fragmentation: A powerful strategy involves the oxidation of readily available furan precursors. thieme-connect.comchemrxiv.orgchemrxiv.org Typically, a [4+2] cycloaddition with singlet oxygen generates an endoperoxide intermediate, which can then be rearranged under various conditions to yield highly functionalized butenolides. thieme-connect.com This method is modular and can be used to install diverse functional groups. chemrxiv.orgchemrxiv.org

Cyclization of Alkenoic and Alkynoic Acids: Transition metal catalysts can effectively promote the cyclization of carefully designed acid precursors. For example, palladium-catalyzed cyclization of 3,4-alkadienoic acids can produce γ-methylene-α,β-unsaturated γ-lactones. organic-chemistry.org Gold-catalyzed tandem cyclization/oxidative cleavage of (Z)-enynols has also been shown to be a highly efficient route to substituted butenolides. organic-chemistry.org

From Cyclopropenones: Functionalized cyclopropenones have emerged as attractive starting materials for butenolide synthesis. nih.govescholarship.orgresearchgate.net These strained three-membered rings can undergo phosphine-catalyzed ring-opening to form reactive ketene (B1206846) ylides. nih.govresearchgate.net Intramolecular trapping of this intermediate with a pendant hydroxyl group furnishes the butenolide scaffold under mild conditions with broad functional group tolerance. nih.govescholarship.org

Catalytic Asymmetric Methods: To control the stereochemistry, which is crucial for biological activity, various asymmetric methods have been developed. These include the catalytic asymmetric isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts using chiral proton-transfer catalysts. organic-chemistry.org

Table 1: Selected Synthetic Strategies for Butenolide Core Construction

StrategyKey Reagents/CatalystsDescriptionReference
Oxidative Furan FragmentationSinglet Oxygen (¹O₂), Iron(II) saltsA [4+2] cycloaddition of singlet oxygen with a furan precursor, followed by fragmentation, yields a functionalized butenolide. thieme-connect.comchemrxiv.org
Cyclopropenone Ring-OpeningPhosphine catalystsCatalytic ring-opening of a hydroxymethyl-functionalized cyclopropenone generates a ketene ylide that undergoes intramolecular cyclization. nih.govresearchgate.net
Gold-Catalyzed CyclizationGold(I) catalystsTandem cyclization and oxidative cleavage of (Z)-enynol precursors provides a direct route to highly substituted butenolides. organic-chemistry.org
Palladium-Catalyzed CyclizationPalladium catalystsCyclization of substrates like 3,4-alkadienoic acids is promoted by a palladium catalyst to form the γ-lactone ring. organic-chemistry.org

Strategies for Derivatization and Analog Synthesis

The exploration of a natural product's derivatives and analogs is crucial for understanding structure-activity relationships (SAR) and developing new therapeutic leads. For Obscurolide A1, both naturally occurring analogs and new semi-synthetic derivatives have been identified.

The initial isolation of Obscurolide A1 from the culture filtrate of Streptomyces viridochromogenes also yielded three related compounds: Obscurolide A2, A3, and A4. These compounds are natural derivatives of Obscurolide A1, differing only in the functional group attached to the 4-aminophenyl moiety. The carboxylic acid of Obscurolide A1 is reduced to a hydroxymethyl group in Obscurolide A2, an aldehyde in Obscurolide A3, and a methoxymethyl group in Obscurolide A4. These natural analogs represent a form of biological derivatization and provide initial insights into which parts of the molecule are tolerant to modification.

Further research on other Streptomyces strains, such as Streptomyces alboniger, has led to the isolation of more complex obscurolide-type metabolites. acs.org These include dimeric structures and compounds where an additional polyketide-derived pentanone unit is attached to the benzene (B151609) ring, representing a significant structural deviation from the parent compound. acs.org Additionally, a new analog, (3R)-obscurolide A, was isolated from Streptomyces chartreusis. scilit.com The synthesis of new derivatives via chemical methods, such as acetylation and methylation, has been reported for related natural products isolated alongside obscurolides, demonstrating a viable strategy for generating novel analogs for biological testing. nih.gov

Table 2: Naturally Occurring Obscurolide Analogs

CompoundStructural Modification (relative to Obscurolide A1)Source OrganismReference
Obscurolide A1-COOH group at C-4 of the phenyl ringStreptomyces viridochromogenes ontosight.ai
Obscurolide A2-CH₂OH groupStreptomyces viridochromogenes frontiersin.org
Obscurolide A3-CHO groupStreptomyces viridochromogenes frontiersin.org
Obscurolide A4-CH₂OCH₃ groupStreptomyces viridochromogenes frontiersin.org
(3R)-obscurolide ADifferent stereochemistry at C-3Streptomyces chartreusis scilit.com
Streptalbonin APentanone group substituted on the benzene ringStreptomyces alboniger acs.org

Chemoenzymatic Synthesis in Natural Product Research (General Approach)

Chemoenzymatic synthesis is a powerful and increasingly utilized strategy that merges the advantages of traditional chemical synthesis with the high selectivity of biological catalysts. mdpi.comnih.gov This approach is particularly valuable for the construction of complex and stereochemically rich molecules like many natural products. nih.govnih.gov By leveraging enzymes for specific transformations, chemists can often overcome significant challenges associated with selectivity (regio-, chemo-, and stereoselectivity) and harsh reaction conditions that plague purely chemical routes. rsc.orgmdpi.com

The core principle of chemoenzymatic synthesis is the synergistic use of both chemical and enzymatic steps in a synthetic sequence. nih.gov This allows for a more efficient and sustainable process. mdpi.comunacademy.com Key advantages of incorporating biocatalysis include:

High Selectivity: Enzymes often exhibit exquisite selectivity, catalyzing reactions at specific sites on a complex molecule and producing a single stereoisomer. acs.orgmdpi.com This minimizes the need for cumbersome protecting group manipulations and separation of isomers. rsc.org

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild conditions of temperature and pH. unacademy.com This enhances the functional group tolerance of a synthetic route, preventing the degradation of sensitive intermediates. unacademy.com

Green Chemistry: Biocatalysts are derived from renewable resources and are biodegradable, aligning with the principles of green chemistry by reducing hazardous waste and environmental impact. unacademy.comrsc.org

Commonly used enzyme classes in organic synthesis include hydrolases, oxidoreductases (like alcohol dehydrogenases), and transferases. acs.org These biocatalysts can be used as isolated enzymes or within whole-cell systems. unacademy.com In the context of polyketide natural products like the obscurolides, enzymes from the biosynthetic pathways, such as polyketide synthases (PKS), can be harnessed to perform complex bond-forming and cyclization cascades. scilit.com Chemoenzymatic strategies can involve the chemical synthesis of a core scaffold followed by late-stage enzymatic functionalization, or the use of enzymes to generate chiral building blocks for subsequent chemical elaboration. beilstein-journals.org

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements within Obscurolide Structure

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For the obscurolide family, the core structure can be deconstructed into several key elements that are believed to constitute its pharmacophore.

The primary structural components identified as crucial for the biological activity of obscurolides are:

The Butyrolactone Ring: The γ-butyrolactone, specifically a 2(5H)-furanone ring, forms the central scaffold of the molecule. This heterocyclic ring system is a common motif in natural products and is often associated with various biological activities. researchgate.netuniversiteitleiden.nl Its reactivity and ability to interact with biological targets make it a key pharmacophoric feature. nih.govresearchgate.net

The N-acylamino Side Chain: Attached to the butyrolactone ring is a 4-aminobenzoic acid moiety. This group provides a site for potential hydrogen bonding and aromatic interactions, which can be critical for receptor binding. The nature of this side chain, particularly the carboxylic acid group in Obscurolide A1, is a key point of variation among the natural obscurolide analogs. researchgate.netnih.gov

The C-5 Butenyl Side Chain: A 3-hydroxy-1-butenyl group is present at the C-5 position of the furanone ring. This chain contains two important features: a carbon-carbon double bond, which introduces conformational rigidity, and a hydroxyl group at the C-7 position. This allylic alcohol is a key functional group contributing to the molecule's chemical properties. researchgate.netnih.gov

Together, these elements—the lactone ring, the aromatic amino acid side chain, and the allylic alcohol-containing side chain—form the fundamental pharmacophore of the obscurolide class of compounds.

Correlating Stereochemistry with Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a critical factor that can profoundly influence a molecule's biological activity by affecting how it fits into a target's binding site. In the case of obscurolides, a key stereochemical feature is the chiral center at the C-7 position, which is part of an allylic alcohol system. researchgate.netnih.gov

Advanced Research Methodologies and Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for determining the chemical structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the molecular framework, identify functional groups, and establish stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules like Obscurolide A1. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the carbon skeleton and the connectivity of atoms. researchgate.net

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information. The ¹H spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C spectrum shows the number of unique carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for building the molecular fragments. nih.govresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org This is essential for tracing out proton-proton networks, such as those in the butenyl side chain and the butyrolactone ring of Obscurolide A1. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal protons that are close to each other in space, regardless of whether they are connected by bonds. This is critical for determining the relative stereochemistry of the molecule, such as establishing the trans or cis relationship of substituents on the lactone ring. nih.gov For related obscurolides, NOESY correlations have been used to determine the relative configurations between protons, for example, identifying a trans orientation at specific carbon centers. nih.govrsc.org

Table 1: Role of NMR Techniques in the Structural Elucidation of Obscurolide A1
NMR ExperimentInformation ProvidedContribution to Structure Elucidation
¹H NMRChemical shift, integration, and coupling constants of protons.Identifies distinct proton environments and their neighboring protons.
¹³C NMRChemical shifts of carbon atoms.Determines the number of unique carbons in the molecule.
DEPTDistinguishes between CH, CH₂, and CH₃ groups.Aids in assigning carbon signals and building fragments. researchgate.net
COSYShows ¹H-¹H spin-spin coupling networks.Connects adjacent protons to map out structural fragments. rsc.org
HMBCShows long-range (2-3 bond) ¹H-¹³C correlations.Assembles the molecular skeleton by connecting fragments. nih.govustc.edu.cn
NOESYShows through-space correlations between protons.Determines relative stereochemistry and conformation. nih.gov

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a vital technique used to determine the precise molecular weight of a compound. innovareacademics.in HR-ESIMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (to four or more decimal places). guidechem.com This precision allows for the calculation of a unique elemental composition. For Obscurolide A1, HR-ESIMS analysis established its molecular formula as C₁₅H₁₇NO₅. guidechem.com This information is the critical first step in structure elucidation, complementing the connectivity data obtained from NMR. researchgate.netrsc.org

Table 2: High-Resolution Mass Spectrometry Data for Obscurolide A1
ParameterValueSource
Molecular FormulaC₁₅H₁₇NO₅ guidechem.com
Molecular Weight291.29918 g/mol guidechem.com
Exact Mass291.11067264 guidechem.com

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer valuable confirmatory information about functional groups and electronic systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of its chemical bonds. spectroscopyonline.com Specific functional groups absorb at characteristic frequencies. For a natural product like Obscurolide A1, IR spectroscopy would confirm the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups from the γ-butyrolactone ring and the carboxylic acid. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. mt.com It is particularly useful for identifying conjugated systems and chromophores. The UV spectrum of Obscurolide A1 shows absorption maxima (λ_max_) at 203, 222, and 297 nm, which are characteristic of its electronic structure, including the 4-aminobenzoic acid moiety. researchgate.net

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Obscurolide A1
Absorption Maxima (λ_max_)Molar Extinction Coefficient (ε)
203 nm14,600
222 nm8,000
297 nm20,300
Data obtained in methanol (B129727) (MeOH). researchgate.net

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS)

Obscurolide A1 is produced by microorganisms like Streptomyces viridochromogenes as part of a complex mixture of metabolites. nih.gov Chromatographic techniques are therefore essential for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to purify individual compounds from a mixture. nih.govchromatographyonline.com In the isolation of obscurolides, crude extracts from the fermentation broth are subjected to multiple rounds of chromatography, with HPLC often being the final step to obtain the pure compound. nih.gov Different column chemistries (e.g., C18 for reversed-phase) and mobile phase gradients are employed to achieve separation based on polarity. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical method couples the separation capabilities of HPLC with the detection and structural analysis power of tandem mass spectrometry. zenodo.orgmdpi.com LC-MS/MS is invaluable for detecting and quantifying known compounds like Obscurolide A1 in complex biological matrices and for identifying new, related metabolites in a process known as dereplication. researchgate.netzenodo.org The high sensitivity and selectivity of LC-MS/MS make it a cornerstone of modern natural product analysis. sciex.com

Molecular Biology and Genetic Engineering Techniques

Understanding how Obscurolide A1 is made by its producing organism requires tools from molecular biology and genetic engineering. These approaches focus on identifying and manipulating the biosynthetic gene cluster (BGC) responsible for its production.

The biosynthesis of complex natural products in bacteria is encoded by a set of genes physically clustered together on the chromosome. mdpi.com While specific studies on the Obscurolide A1 BGC are not detailed in the provided context, a general and powerful strategy exists for its characterization. sci-hub.se

BGC Identification: The first step involves sequencing the genome of the producing Streptomyces strain and using bioinformatics tools to identify the putative BGC for Obscurolide A1. These clusters often contain genes for polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are responsible for building the core skeleton.

Gene Knock-out: To confirm the function of the identified BGC, a specific gene within the cluster is inactivated or "knocked out." If the knock-out mutant fails to produce Obscurolide A1, it confirms the involvement of that gene cluster in its biosynthesis.

Heterologous Expression: A more definitive proof involves cloning the entire BGC from its native producer and transferring it into a well-characterized, genetically tractable host organism, such as Streptomyces coelicolor or even E. coli. mdpi.comnih.govplos.org If the new host (the heterologous host) successfully produces Obscurolide A1, it confirms that the entire set of necessary genes has been identified. sci-hub.se This strategy is also a powerful tool for improving production yields and for engineering the pathway to create novel analogues of the natural product. sci-hub.se

In Vitro Biological Assays for Mechanistic Investigations

In vitro biological assays are fundamental tools for elucidating the mechanism of action of a chemical compound outside of a living organism. These assays are performed in a controlled environment, such as a test tube or microplate, and are designed to measure a compound's effect on a specific biological entity or process, like an isolated enzyme, a specific cell type, or a molecular interaction. ipqpubs.com For Obscurolide A1, in vitro assays have been crucial in identifying its inhibitory activities and exploring its potential biological roles. researchgate.netrsc.orgmedchemexpress.com

Enzyme inhibition assays are a class of biochemical assays designed to determine the ability of a compound to interfere with the activity of a specific enzyme. Obscurolide A1 has been identified as an inhibitor of phosphodiesterases (PDEs), a family of enzymes that break down cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comnih.govresearchgate.net

Specifically, Obscurolide A1 has been shown to inhibit calcium/calmodulin-dependent phosphodiesterase, which is presumed to be PDE1. cvmh.fr The potency of this inhibition is measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have reported IC₅₀ values for Obscurolide A1 against PDE, although the exact values vary between sources, with one reporting an IC₅₀ of 8 mM and another 15 mM for PDE from bovine brain. medchemexpress.comcvmh.frmedchemexpress.com

Table 1: Enzyme Inhibition Data for Obscurolide A1

Target Enzyme Source IC₅₀ Value
Phosphodiesterase (PDE) Streptomyces viridochromogenes culture 8 mM medchemexpress.commedchemexpress.com

Cell-based assays utilize living cells to assess the biological effects of a compound, providing insights into its activity in a more complex biological context than purified enzyme assays. immuneed.comnih.gov Obscurolide A1 has been evaluated in several cell-based assays, notably those investigating its effects on macrophage activation and platelet aggregation. researchgate.netrsc.org

Macrophage Activation Assay: In the context of inflammation, macrophages can be activated by stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators such as nitric oxide (NO). rsc.orgnih.gov The ability of a compound to inhibit NO production in activated macrophages is often used as an indicator of anti-inflammatory potential. In an assay using LPS-activated macrophages, Obscurolide A1 demonstrated a 51.7% inhibition of nitric oxide production at a concentration of 50 μM. researchgate.netrsc.orgnih.govresearchgate.net

Platelet Aggregation Assay: Platelet aggregation is a critical process in hemostasis and thrombosis. immuneed.com Assays that measure the inhibition of platelet aggregation can identify compounds with anticoagulant or antithrombotic potential. Obscurolide A1 was tested for its effect on platelet activating factor (PAF)-induced platelet aggregation. rsc.orgnih.gov The results indicated an inhibition of 26.0 ± 9.1% at a concentration of 200 μg/mL, demonstrating a modest anticoagulant activity in this specific assay. researchgate.netrsc.orgnih.govresearchgate.net

Table 2: Cell-Based Assay Findings for Obscurolide A1

Assay Type Cell Model Inducing Agent Concentration of Obscurolide A1 Observed Effect
Macrophage Activation LPS-activated macrophages Lipopolysaccharide (LPS) 50 μM 51.7% inhibition of nitric oxide production researchgate.netrsc.orgnih.govresearchgate.net

Table 3: List of Chemical Compounds

Compound Name
Obscurolide A1
Nitric Oxide
Lipopolysaccharide (LPS)
Platelet Activating Factor (PAF)

Future Research Directions and Translational Potential

Elucidating Undiscovered Biosynthetic Pathways and Silent Genes

The production of Obscurolide A1 by Streptomyces species hints at a complex biosynthetic machinery that is not yet fully understood. The genomes of Streptomyces are known to harbor a wealth of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.comnih.govwalshmedicalmedia.com Activating these silent BGCs represents a promising strategy for the discovery of novel obscurolide analogs and other bioactive secondary metabolites. walshmedicalmedia.com

Future research should focus on a multi-pronged approach to decipher the complete biosynthetic pathway of Obscurolide A1. This includes:

Genome Mining and Bioinformatic Analysis: In-depth analysis of the Streptomyces viridochromogenes genome, the original producing organism, can help identify the complete BGC responsible for obscurolide synthesis. google.com Bioinformatic tools can predict the function of genes within the cluster, offering clues to the enzymatic steps involved in its assembly.

Heterologous Expression and Gene Inactivation: The identified BGC can be expressed in a heterologous host, such as a well-characterized Streptomyces strain, to confirm its role in Obscurolide A1 production. rsc.org Subsequent gene knockout or inactivation studies, potentially using CRISPR-Cas9 technology, can then be employed to elucidate the function of individual genes within the pathway. rsc.orgmdpi.com

Advanced Cultivation Techniques: Strategies like co-cultivation of Streptomyces with other microorganisms can mimic natural environmental cues and induce the expression of silent BGCs. walshmedicalmedia.com This approach has been successful in triggering the production of previously unobserved natural products. nih.gov

By fully elucidating the biosynthetic pathway, researchers can not only understand how Obscurolide A1 is made but also potentially engineer the pathway to produce novel derivatives.

Design and Synthesis of Novel Obscurolide Analogs with Enhanced Activities

The butyrolactone scaffold of Obscurolide A1 is a "privileged structure" in medicinal chemistry, found in numerous natural products with diverse biological activities. mdpi.com This provides a strong rationale for the design and synthesis of novel Obscurolide A1 analogs with potentially improved potency and selectivity.

Key strategies for generating such analogs include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the different functional groups on the Obscurolide A1 molecule can help identify which parts of the structure are crucial for its biological activity. This information is vital for the rational design of more potent compounds.

Synthetic Methodologies: A variety of synthetic methods have been developed for the construction and modification of the γ-butyrolactone ring. mdpi.comresearchgate.net These can be adapted to create a library of Obscurolide A1 analogs with diverse chemical features. For instance, modifications to the side chain of butyrolactone derivatives have been shown to influence their biological effects, such as PTP1B inhibition. nih.gov

Combinatorial Biosynthesis: Once the biosynthetic pathway is understood, it may be possible to manipulate the enzymes involved to incorporate different starter or extender units, leading to the production of novel obscurolide derivatives directly through fermentation.

The goal of these efforts would be to generate analogs with enhanced inhibitory activity against specific targets, improved pharmacokinetic properties, and reduced off-target effects. The design and synthesis of novel antimicrobial agents based on other heterocyclic scaffolds has proven to be a successful strategy. mdpi.commdpi.com

Mechanistic Investigations into Broader Biological Activities

While Obscurolide A1 was initially identified as a weak inhibitor of phosphodiesterase (PDE), the broad range of biological activities associated with the butyrolactone and macrolide classes of compounds suggests that it may have other, more potent biological effects. medchemexpress.comnih.gov Macrolides, which also contain a lactone ring, are known to possess immunomodulatory properties independent of their antimicrobial activity. nih.gov

Future mechanistic studies should aim to:

Broad-Spectrum Biological Screening: Test Obscurolide A1 and its synthetic analogs against a wide panel of biological targets, including various enzymes, receptors, and cell lines, to identify any previously unknown activities. Given the structural similarities, investigating potential anti-inflammatory, anticancer, or antimicrobial effects is a logical starting point. researchgate.netresearchgate.net

Target Identification and Validation: If new biological activities are discovered, the next step is to identify the specific molecular target(s) responsible for these effects. Techniques such as affinity chromatography, pull-down assays with biotinylated probes, and chemoproteomics can be employed for this purpose.

Elucidation of Mechanism of Action: Once a target is identified, detailed biochemical and cellular assays are needed to understand how Obscurolide A1 or its analogs interact with the target and modulate its function. This could involve studying effects on enzyme kinetics, signal transduction pathways, and gene expression. mdpi.com For example, some butyrolactone derivatives have been shown to inhibit PTP1B, a key enzyme in insulin (B600854) signaling. nih.gov

A deeper understanding of the molecular mechanisms underlying the biological activities of obscurolides is crucial for their development as therapeutic agents.

Exploration of Obscurolide A1 and Analogs as Chemical Probes for Cellular Pathways

Bioactive small molecules like Obscurolide A1 can serve as valuable tools for dissecting complex biological processes. nih.gov A well-characterized chemical probe can be used to selectively inhibit a specific protein in a cellular context, allowing researchers to study the function of that protein and its role in various cellular pathways.

The development of Obscurolide A1 and its analogs as chemical probes would involve:

Optimization for Potency and Selectivity: A good chemical probe must be highly potent and selective for its target to avoid confounding off-target effects. The SAR studies mentioned in section 9.2 would be critical for developing such molecules.

Synthesis of Tagged Probes: To facilitate target identification and visualization within cells, analogs of Obscurolide A1 can be synthesized with chemical tags, such as fluorescent dyes or biotin.

Application in Cell Biology Research: These chemical probes could then be used to investigate the roles of their target proteins in various cellular processes, such as cell signaling, metabolism, and gene regulation. Chemoproteomics approaches, which utilize chemical probes to map protein-small molecule interactions on a global scale, could be particularly powerful. frontiersin.org

By developing and utilizing Obscurolide A1-based chemical probes, the scientific community can gain new insights into fundamental aspects of cell biology, which could, in turn, reveal new therapeutic targets for a variety of diseases.

Q & A

Q. What spectroscopic and chromatographic methods are used to characterize Obscurolide A1’s structural properties?

Obscurolide A1’s structural elucidation relies on a combination of techniques:

  • 1H NMR spectroscopy identifies functional groups and substituents. Key signals include aromatic protons (δ 7.83 and 6.65, 1,4-disubstituted ring), olefinic protons (δ 5.75–6.01), and oxygenated methylene groups (δ 4.83, 4.31, 4.17) .
  • (-)-ESI MS confirms the molecular weight (291 Da) and molecular formula (C₁₅H₁₇NO₅) .
  • Thin-layer chromatography (TLC) and Sephadex column chromatography are used for purification, with solvent systems optimized for medium-polarity compounds .
  • Comparative analysis against literature data (e.g., AntiBase database) validates structural assignments .

Q. How is Obscurolide A1 isolated from its natural source, and what are common contaminants?

Obscurolide A1 is isolated from Streptomyces viridochromogenes cultures using:

  • Solvent extraction with acetone or methanol, followed by polarity-based fractionation .
  • PTLC (preparative TLC) and Sephadex LH-20 for final purification, targeting UV-active, yellow-colored fractions . Common contaminants include secondary metabolites with similar polarity (e.g., Palmarumycin C3). Rigorous spectral comparison (NMR, MS) and bioactivity assays differentiate Obscurolide A1 from impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivities of Obscurolide A1 across studies?

Discrepancies may arise from variations in:

  • Source strain specificity : Bioactivity differs between Streptomyces species (e.g., S. viridochromogenes vs. S. alboniger) .
  • Assay conditions : Standardize PDE inhibition assays (e.g., substrate concentration, pH) to enable cross-study comparisons .
  • Compound purity : Validate purity via HPLC (≥95%) and control for solvent effects (e.g., DMSO concentration in cell-based assays) .
  • Replicate studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. What strategies optimize the synthesis of Obscurolide A1 analogs for structure-activity relationship (SAR) studies?

Key considerations include:

  • Scaffold modification : Target the methylene-adjacent oxazole ring (δ 3.07–2.42 in NMR) to modulate PDE inhibition .
  • Stereochemical control : Use asymmetric catalysis to retain the natural configuration of oxygenated methyl groups, critical for bioactivity .
  • Yield improvement : Employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .
  • Analytical validation : Monitor reaction progress via LC-MS and confirm stereochemistry with NOESY or X-ray crystallography .

Q. How should researchers design experiments to validate Obscurolide A1’s mechanism of action as a phosphodiesterase (PDE) inhibitor?

A robust experimental framework includes:

  • Enzymatic assays : Measure IC₅₀ values against PDE isoforms (e.g., PDE4, PDE5) using fluorescent substrates .
  • Cellular models : Assess cAMP/cGMP levels in HEK293 or primary cells via ELISA .
  • Negative controls : Compare with known PDE inhibitors (e.g., Rolipram) and inactive analogs .
  • Molecular docking : Predict binding interactions using PDE crystal structures (e.g., PDB ID 1XOZ) .

Data Analysis and Interpretation

Q. What computational tools are recommended for analyzing Obscurolide A1’s spectral data?

  • NMR analysis : Use Mnova or ACD/Labs to deconvolute complex splitting patterns (e.g., ABX systems at δ 3.07–2.42) .
  • MS fragmentation : MassFrontier predicts fragmentation pathways to confirm molecular substructures .
  • Database matching : Cross-reference spectral data with AntiBase or SciFinder for rapid identification .

Q. How can researchers address conflicting reports on Obscurolide A1’s solubility and stability?

  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (e.g., PBS) under varying pH .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC .
  • Document conditions : Report temperature, solvent batch, and storage duration to enable reproducibility .

Experimental Design Tables

Table 1. Key NMR Signals for Obscurolide A1

Chemical Shift (δ) Multiplicity Assignment
7.83Doublet1,4-Disubstituted aromatic H
6.65Doublet1,4-Disubstituted aromatic H
5.75–6.01MultipletOlefinic H
4.83, 4.31, 4.17MultipletOxygenated CH₂/CH₃
3.07–2.42ABX systemCH₂-CH fragment

Q. Table 2. Recommended Assay Conditions for PDE Inhibition

Parameter Optimal Condition Rationale
SubstrateFluorescent cAMP analogHigh sensitivity for kinetic assays
pH7.4Physiological relevance
Incubation time30 minutesBalance between signal and enzyme stability
Positive controlRolipram (PDE4 inhibitor)Benchmark for inhibition potency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.